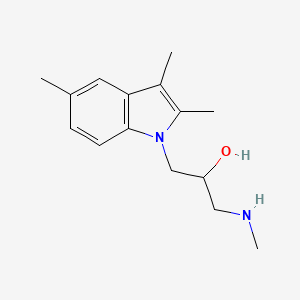

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol

Description

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is a synthetic amino alcohol derivative featuring a substituted indole moiety. Its structure combines a propan-2-ol backbone with a methylamino group and a 2,3,5-trimethylindol-1-yl substituent.

Properties

Molecular Formula |

C15H22N2O |

|---|---|

Molecular Weight |

246.35 g/mol |

IUPAC Name |

1-(methylamino)-3-(2,3,5-trimethylindol-1-yl)propan-2-ol |

InChI |

InChI=1S/C15H22N2O/c1-10-5-6-15-14(7-10)11(2)12(3)17(15)9-13(18)8-16-4/h5-7,13,16,18H,8-9H2,1-4H3 |

InChI Key |

ZMWURJITKMUZFM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CNC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Alkylation: The indole core is then alkylated using appropriate alkyl halides under basic conditions to introduce the methyl groups at positions 2, 3, and 5.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

- Structural Similarities : Shares the propan-2-ol core and indole substitution but includes additional methoxy and methoxymethyl groups on the indole ring.

- Pharmacological Activity: Exhibits antiarrhythmic, hypotensive, and spasmolytic effects, with binding affinity for α1-, α2-, and β1-adrenoceptors. This highlights the role of indole substitution in adrenergic modulation .

- Key Difference: The presence of a phenoxyethylamino group instead of methylamino may enhance β-adrenoceptor selectivity compared to the target compound.

1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol

- Structural Similarities: Contains a dimethylindolyl group and amino alcohol backbone.

- Key Differences: Substitution of the 2,3,5-trimethylindole with 2,3-dimethylindole and replacement of methylamino with a furanylmethylamino group.

Methylamino-Propanol Derivatives with Heterocyclic Substituents

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Nadolol and Impurity F

- Nadolol: A β-blocker with a naphthalenyloxy group and tert-butylamino-propan-2-ol structure.

- Impurity F (EP): Features a naphthalenyloxy group and (1,1-dimethylethyl)amino substitution.

Indole Derivatives with Varied Functional Groups

1-(3-Methyl-1H-indol-2-yl)propan-1-one

- Structural Similarities: Contains a methylindole group but replaces the amino alcohol with a ketone.

- Functional Impact: The ketone group eliminates hydrogen-bonding capacity, likely reducing receptor binding affinity compared to amino alcohols like the target compound .

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Amino Alcohol vs.

- Heterocyclic Variations : Thiophene or furan substituents introduce unique electronic profiles, suggesting divergent metabolic pathways or target selectivity compared to indole-based compounds .

Biological Activity

1-Methylamino-3-(2,3,5-trimethyl-indol-1-yl)-propan-2-ol is a complex organic compound with significant potential in biological research due to its unique structural features. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H22N2O, with a molecular weight of 246.35 g/mol. The compound features a methylamino group and an indole derivative, specifically 2,3,5-trimethylindole. This structure suggests potential interactions with biological systems due to the presence of functional groups capable of participating in various chemical reactions.

Research indicates that compounds similar to this compound may exhibit various biological activities:

- Serotonin Receptor Modulation : The indole framework is often associated with serotonin receptor activity, suggesting implications in mood regulation and neurological functions. This could make it a candidate for treating mood disorders such as depression and anxiety.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various receptors. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

| Receptor | Binding Affinity (Ki) | Notes |

|---|---|---|

| 5-HT1A | TBD | Potential antidepressant effects |

| 5-HT2A | TBD | Implications in anxiety modulation |

| TNF-alpha | TBD | Possible anti-inflammatory action |

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Neuroprotective Effects : A study demonstrated that indole derivatives exhibited neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound could potentially offer similar benefits.

- Mood Regulation : In animal models, compounds with similar structures have shown promise in modulating serotonin levels, which are critical for mood regulation. This opens avenues for further exploration of this compound in treating depressive disorders .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include:

- Formation of the Indole Derivative : This step involves creating the trimethylindole structure through cyclization reactions.

- Methylation and Amination : The introduction of the methylamino group is achieved through nucleophilic substitution reactions.

These methods require careful control of reaction conditions to ensure high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.